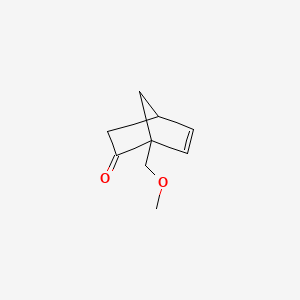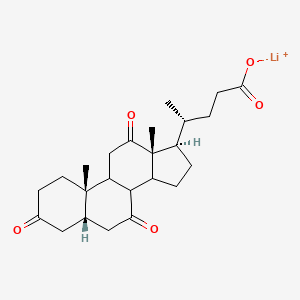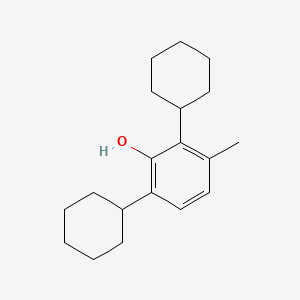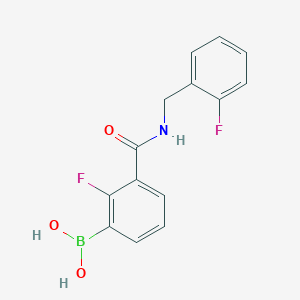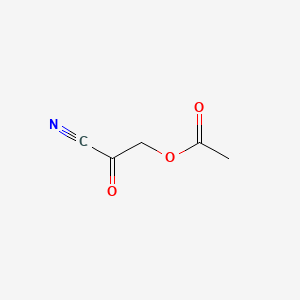
2,3,3,4-Tetramethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3,4-Tetramethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of a chain of carbon atoms with several branches of methyl groups. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4-Tetramethylhexane can be achieved through various methods. One common approach involves the alkylation of smaller alkanes using catalysts under controlled conditions. For example, the reaction of isobutene with isobutane in the presence of a strong acid catalyst can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. Catalysts such as zeolites or superacids are often employed to facilitate the reaction and increase yield. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the production process .
化学反应分析
Types of Reactions
2,3,3,4-Tetramethylhexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler alkanes or alkenes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds like 2,3,3,4-tetramethylhexyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes or alkenes.
Substitution: Halogenated alkanes.
科学研究应用
2,3,3,4-Tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography to study the retention indices of alkanes.
Biology: Its derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in drug development and as a solvent for pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2,3,3,4-Tetramethylhexane depends on its specific application. In chemical reactions, its branched structure influences its reactivity and interaction with other molecules. For example, in oxidation reactions, the presence of multiple methyl groups can affect the stability of intermediates and the formation of final products .
相似化合物的比较
Similar Compounds
- 2,2,3,4-Tetramethylhexane
- 3,3,4,4-Tetramethylhexane
- 2,2,4,4-Tetramethylhexane
Uniqueness
2,3,3,4-Tetramethylhexane is unique due to its specific arrangement of methyl groups, which imparts distinct physical and chemical properties. This unique structure can influence its boiling point, melting point, and reactivity compared to other similar compounds .
属性
CAS 编号 |
52897-10-6 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC 名称 |
2,3,3,4-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7-9(4)10(5,6)8(2)3/h8-9H,7H2,1-6H3 |
InChI 键 |
HIHSOGFAVTVMCY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C)(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


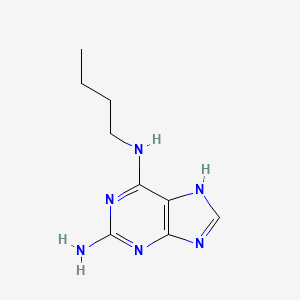
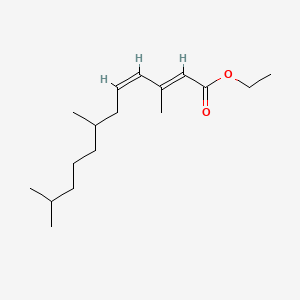

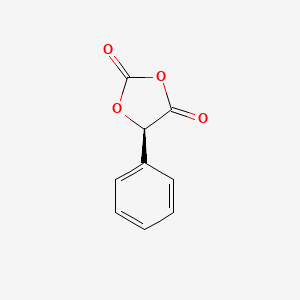
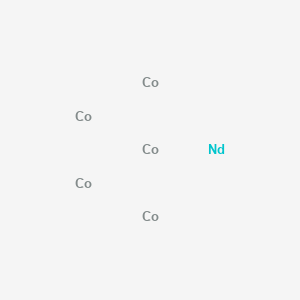
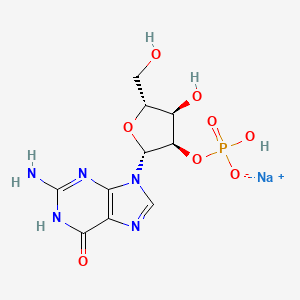
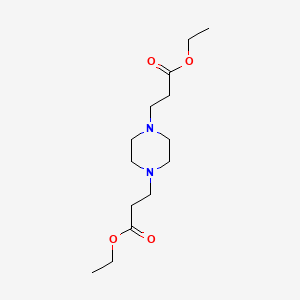

![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
